Home > Products > Screening Compounds P95594 > GLUT inhibitor-1
GLUT inhibitor-1 -

GLUT inhibitor-1

Catalog Number: EVT-13529786
CAS Number:
Molecular Formula: C32H35N7O2
Molecular Weight: 549.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GLUT inhibitor-1 is a small molecule compound that selectively inhibits the human glucose transporter 1 (hGLUT1), which plays a crucial role in glucose uptake, particularly in cancer cells. The upregulation of GLUT1 in various tumors makes it a promising target for therapeutic interventions aimed at reducing glucose availability and thus inhibiting tumor growth. This compound belongs to a broader class of glucose transporter inhibitors that have gained attention due to their potential applications in oncology.

Source and Classification

GLUT inhibitor-1 is synthesized through various chemical methods, often utilizing organic solvents and catalysts to achieve high yields. It falls under the category of small-molecule inhibitors specifically targeting facilitative glucose transporters, particularly hGLUT1. The classification of GLUT inhibitors generally includes competitive and non-competitive inhibitors, with GLUT inhibitor-1 primarily exhibiting non-competitive inhibition characteristics against hGLUT1.

Synthesis Analysis

Methods and Technical Details

The synthesis of GLUT inhibitor-1 typically involves several key steps:

  1. Formation of Key Intermediates: Initial reactions often include the condensation of various organic compounds to form intermediates that serve as precursors for the final product.
  2. Final Coupling Reaction: This step usually involves coupling two or more intermediates under controlled conditions to form GLUT inhibitor-1.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure the removal of by-products and unreacted materials.

Industrial production may employ automated reactors and continuous flow processes, emphasizing efficiency and scalability while adhering to green chemistry principles, such as solvent recycling and waste minimization.

Molecular Structure Analysis

Structure and Data

GLUT inhibitor-1's molecular structure features specific functional groups that facilitate its binding to hGLUT1. The compound typically includes aromatic rings, which enhance its interaction with the transporter protein. The binding occurs primarily in the central cavity of hGLUT1, overlapping with the glucose-binding site.

Crystallographic studies have shown that hGLUT1 consists of 12 transmembrane helices organized into two domains, with critical amino acid residues such as Phe291, Phe379, Gln380, Trp388, and Trp412 playing significant roles in ligand binding . The precise spatial arrangement of these residues is crucial for understanding how GLUT inhibitor-1 interacts with the transporter.

Chemical Reactions Analysis

Reactions and Technical Details

GLUT inhibitor-1 undergoes various chemical reactions that can modify its structure and activity:

  • Oxidation: In the presence of oxidizing agents like hydrogen peroxide, GLUT inhibitor-1 can form oxidized derivatives.
  • Reduction: Reduction reactions using sodium borohydride can alter functional groups, potentially enhancing or diminishing inhibitory activity.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, further modifying its pharmacological properties.

The major products from these reactions include derivatives with varying inhibitory activities against hGLUT1.

Mechanism of Action

GLUT inhibitor-1 exerts its inhibitory effects by binding to the central cavity of hGLUT1, effectively blocking glucose from entering cells. This mechanism is particularly relevant in cancer therapy, where reduced glucose uptake can starve tumor cells of energy. The binding involves specific interactions with critical amino acid residues within hGLUT1 that facilitate conformational changes necessary for inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of GLUT inhibitor-1 include:

  • Molecular Weight: Typically in the range of 300–500 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: Stability under physiological conditions is essential for its efficacy as a therapeutic agent.

Chemical properties include its reactivity towards various functional groups, allowing for modifications that can enhance selectivity or potency against hGLUT1 .

Applications

Scientific Uses

The primary application of GLUT inhibitor-1 lies in cancer research and therapy. By inhibiting glucose transport through hGLUT1, this compound has shown potential in:

  • Cancer Treatment: Reducing glucose availability to tumors can effectively inhibit their growth and proliferation.
  • Research Tool: GLUT inhibitor-1 serves as a valuable tool in studying glucose metabolism in cancer cells and understanding the role of glucose transporters in oncogenesis.

Ongoing research continues to explore the full therapeutic potential of GLUT inhibitors across various cancer types, aiming to develop more selective and potent compounds for clinical use .

Biological Context of GLUT1 as a Therapeutic Target

Role of GLUT1 in Cellular Glucose Homeostasis and Metabolic Reprogramming

GLUT1-Mediated Warburg Effect in Cancer Metabolism

GLUT1 (SLC2A1), a facilitative glucose transporter, is the primary mediator of basal glucose uptake in mammalian cells. Under physiological conditions, it maintains cellular energy homeostasis by enabling glucose diffusion along concentration gradients. However, cancer cells hijack this transporter to fuel the Warburg effect—a metabolic reprogramming phenomenon characterized by heightened glycolysis and lactate production even under normoxic conditions [1] [8]. GLUT1 overexpression enables tumor cells to import excessive glucose, which is metabolized via glycolysis to generate biosynthetic intermediates (e.g., nucleotides, lipids) essential for rapid proliferation. Crucially, the resultant lactate secretion acidifies the tumor microenvironment (TME), fostering immune evasion, angiogenesis, and therapy resistance [1] [5]. In colorectal cancer, GLUT1-driven lactate production suppresses cytotoxic T-cell activity and stabilizes hypoxia-inducible factor 1α (HIF-1α), creating a self-reinforcing cycle of metabolic dysregulation [2] [5].

GLUT1 Overexpression in Tumor Microenvironments and Disease Progression

GLUT1 is aberrantly overexpressed across diverse malignancies, with expression levels correlating directly with tumor aggressiveness. Immunohistochemical analyses of 1,955 human tumors reveal variable but pronounced GLUT1 expression patterns:

Table 1: GLUT1 Expression in Human Malignancies

Tumor TypeGLUT1 Positivity RateStaining Pattern
Squamous Cell Carcinoma (Cervix)42%Membranous
Glioblastoma18.6%Membranous
Breast Adenocarcinoma5%Cytoplasmic
Colorectal Adenocarcinoma35.1%*Membranous/Cytoplasmic
Triple-Negative Breast CancerHigh (Qualitative)Membranous

Data compiled from tissue microarray studies [3] [7]. *Colorectal data from Furudoi et al. [2].

In triple-negative breast cancer (TNBC), GLUT1 suppression via shRNA reduces glucose uptake by >60%, concurrently inhibiting proliferation, migration, and invasion. Mechanistically, GLUT1 knockdown downregulates integrin β1/Src/FAK and EGFR/MAPK signaling pathways, underscoring its role beyond metabolism in driving metastatic progression [3]. Similarly, in glioblastoma, GLUT1 overexpression is linked to poor survival (median: 15–18 months), where it facilitates an acidic TME that compromises chemoradiation efficacy [1] [4].

Pathophysiological Implications of GLUT1 Dysregulation

Association With Oncogenic Signaling Pathways

GLUT1 intersects with key oncogenic pathways through both metabolic and non-metabolic mechanisms:

  • Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxia, HIF-1α stabilization directly activates SLC2A1 (GLUT1 gene) transcription. HIF-1α also induces pyruvate dehydrogenase kinase 1 (PDK1), redirecting glucose flux toward lactate production and away from mitochondrial oxidative phosphorylation [1] [8].
  • EGFR Signaling: In lung adenocarcinoma, GLUT1 binds phosphorylated EGFR (p-EGFR), preventing its ubiquitin-mediated degradation. This stabilizes EGFR-driven proliferation and survival pathways (e.g., RAS/RAF, PI3K/AKT). Pharmacological GLUT1 inhibition with WZB117 depletes p-EGFR and synergizes with EGFR tyrosine kinase inhibitors (e.g., osimertinib) to suppress tumor growth [6] [10].
  • c-Myc and p53: c-Myc amplifies SLC2A1 transcription, while mutant p53 disrupts normal suppression of GLUT1, further accelerating glucose uptake [1] [9].

Table 2: GLUT1-Dependent Oncogenic Pathways and Functional Consequences

PathwayInteraction MechanismFunctional Outcome
HIF-1αBinds hypoxia-response elements in SLC2A1 promoterUpregulates GLUT1 expression; enhances glycolysis
EGFRGLUT1 binds p-EGFR; blocks ubiquitinationStabilizes EGFR; sustains MAPK/PI3K signaling
c-MycTranscriptional activation of SLC2A1Augments glucose uptake and proliferation
Integrin β1/SrcGLUT1 knockdown reduces integrin β1 expressionSuppresses migration and invasion

GLUT1 as a Biomarker for Tumor Aggressiveness and Prognosis

A meta-analysis of 27 studies (4,079 patients) confirms that GLUT1 overexpression correlates with poor prognosis:

  • Overall Survival (OS): Hazard Ratio (HR) = 1.78 (95% CI: 1.57–2.01, p < 0.001) [4].
  • Disease-Free Survival (DFS): HR = 1.95 (95% CI: 1.23–3.10, p = 0.003) [4].

GLUT1 positivity associates with advanced disease features, including lymph node metastasis (Relative Risk [RR] = 1.40, p = 0.010) and poor tumor differentiation (RR = 1.38, p = 0.009). In lung adenocarcinoma, high GLUT1/EGFR co-expression predicts significantly shorter OS (p < 0.001) [6] [10]. Furthermore, functional polymorphisms in SLC2A1 (e.g., rs710218) increase colorectal cancer risk (OR = 1.68 for TT genotype) and correlate with chemoresistance [2] [5].

Key GLUT1 Inhibitors in Preclinical and Clinical Development

Properties

Product Name

GLUT inhibitor-1

IUPAC Name

2-[3-[6-cyclobutyl-4-[4-(1H-pyrazol-4-yl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]phenoxy]-N-(1-methylcyclopropyl)acetamide

Molecular Formula

C32H35N7O2

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C32H35N7O2/c1-32(13-14-32)38-29(40)20-41-26-7-2-4-22(16-26)30-36-28-12-15-39(25-5-3-6-25)19-27(28)31(37-30)35-24-10-8-21(9-11-24)23-17-33-34-18-23/h2,4,7-11,16-18,25H,3,5-6,12-15,19-20H2,1H3,(H,33,34)(H,38,40)(H,35,36,37)

InChI Key

IXZVJTRRPOHKJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=N3)NC6=CC=C(C=C6)C7=CNN=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.